molecular formula C10H13NO B181777 N-(3,4-Dimethylphenyl)acetamide CAS No. 2198-54-1

N-(3,4-Dimethylphenyl)acetamide

Cat. No. B181777
CAS RN: 2198-54-1
M. Wt: 163.22 g/mol
InChI Key: UAOIEEWQVAXCFY-UHFFFAOYSA-N
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Patent
US05587263

Procedure details

In a 2-liter three-neck flask were placed 120 g of 3,4-dimethylacetanilide synthesized in Example 1 (1), 253 g of unpurified 4-bromo-o-xylene (purity about 70%, containing about 30% 3-bromo-o-xylene), 122 g of anhydrous potassium carbonate and 2 g of copper sulfate pentahydrate, and after carrying out the reaction for 60 hours at 200° C. under a nitrogen gas stream, the reaction mixture was cooled to room temperature. To the reaction mixture was added a solution obtained by dissolving 120 g of potassium hydroxide in 600 ml of ethanol, and the mixture was refluxed for 4 hours. After the reaction was completed, the reaction mixture was cooled to room temperature, and then, inorganic salts were removed by filtration, and the solvent was distilled off from the filtrate under reduced pressure. The remaining filtrate was recrystallized from methanol under reduced pressure (about 155° C/0.2 mmHg) to provide 117 g of 3,3',4,4'-tetramethyldiphenylamine. (Melting point 80° to 82° C., colorless crystals)
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
253 g
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH3:11])=O)=[CH:4][C:3]=1[CH3:12].Br[C:14]1[CH:15]=[C:16]([CH3:21])[C:17](C)=[CH:18]C=1.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+]>C(O)C.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:15][C:16]([CH3:21])=[C:17]([CH3:18])[CH:11]=2)=[CH:4][C:3]=1[CH3:12] |f:2.3.4,5.6,8.9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)NC(=O)C)C
Step Two
Name
Quantity
253 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)C)C
Step Three
Name
Quantity
122 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2-liter three-neck flask were placed
CUSTOM
Type
CUSTOM
Details
the reaction for 60 hours at 200° C. under a nitrogen gas stream
Duration
60 h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added a solution
CUSTOM
Type
CUSTOM
Details
obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
inorganic salts were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining filtrate was recrystallized from methanol under reduced pressure (about 155° C/0.2 mmHg)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 117 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.